

# A Technical Guide to 4-Phenylazophenol: Historical Context, Discovery, and Applications

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## Compound of Interest

Compound Name: **4-Phenylazophenol**

Cat. No.: **B142808**

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This technical guide provides an in-depth exploration of **4-Phenylazophenol**, a foundational molecule in the history of synthetic organic chemistry. Delving into its discovery, historical and modern synthesis, and its diverse applications, this document serves as a comprehensive resource for professionals in research and development.

## Historical Context and Discovery

The story of **4-Phenylazophenol** is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. Its discovery was a direct consequence of the pioneering work of the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a novel method for converting primary aromatic amines into highly reactive diazonium salts.[\[1\]](#)[\[2\]](#) [\[3\]](#) This breakthrough was monumental, as it unlocked a versatile chemical pathway for the synthesis of a vast array of new compounds.

Griess found that by treating an aromatic amine with nitrous acid at low temperatures, an unstable diazonium salt is formed.[\[1\]](#) Subsequently, this salt could be reacted with various aromatic compounds, such as phenols and amines, in what is known as a coupling reaction, to produce intensely colored azo compounds.[\[1\]](#)[\[4\]](#) This two-step process formed the basis for the creation of the entire class of azo dyes, which quickly became the largest and most important group of synthetic colorants.[\[1\]](#)

While Griess's initial publications in *Annalen der Chemie und Pharmacie* in the late 1850s and early 1860s laid the theoretical groundwork, the first commercially successful azo dye, Bismarck brown, was produced in 1863.<sup>[3]</sup> The synthesis of **4-Phenylazophenol**, also known as 4-hydroxyazobenzene, follows this fundamental principle of diazotization of aniline followed by coupling with phenol. Though a specific date for its first synthesis is not prominently documented, it is one of the archetypal examples of an azo dye produced via the Griess reaction. The development of these early azo dyes revolutionized the textile industry, offering a wide spectrum of vibrant and lightfast colors that were previously unattainable with natural dyes.

## Chemical and Physical Properties

**4-Phenylazophenol** is a crystalline solid, typically appearing as a brown or yellow powder.<sup>[5]</sup> It is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and benzene.<sup>[5][6]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative properties of **4-Phenylazophenol**.

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O	[7]
Molecular Weight	198.22 g/mol	[8]
Melting Point	150-152 °C	[5][8]
Boiling Point	230 °C at 20 mmHg	[5][9]
pKa	8.93 ± 0.13	[5]
Colour Index Number	11800	[5][8]

Table 1: Physical and Chemical Properties

Spectral Data Type	Wavelength/Wavenumber	Molar Extinction Coefficient ( $\epsilon$ )	Solvent	Reference(s)
UV-Vis ( $\lambda_{\text{max}}$ )	347 nm	10000 at 233-239nm	Methanol	[5][8]
UV (Max Absorption)	236.5 nm	$\log \epsilon = 4.0$	Alcohol	[10]

Table 2: Spectral Properties

## Experimental Protocols

The synthesis of **4-Phenylazophenol** is a classic example of an electrophilic aromatic substitution reaction. The general procedure involves two main stages: the diazotization of aniline and the subsequent azo coupling with phenol.

## Historical Synthesis Methodology (Conceptual)

Based on the work of Peter Griess, the 19th-century synthesis would have followed these fundamental steps:

- **Diazotization of Aniline:** Aniline would be dissolved in an acidic solution, typically hydrochloric acid, and cooled to a low temperature (0-5 °C) in an ice bath. An aqueous solution of sodium nitrite would then be added slowly to form the benzenediazonium chloride salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
- **Azo Coupling:** A solution of phenol in an alkaline medium, such as sodium hydroxide, would be prepared and cooled. The cold diazonium salt solution would then be slowly added to the alkaline phenol solution. The coupling reaction would occur, resulting in the formation of **4-Phenylazophenol** as a precipitate.
- **Isolation and Purification:** The resulting solid would be collected by filtration and likely purified by recrystallization from a suitable solvent like ethanol or benzene.[5]

## Modern Laboratory Synthesis Protocol

The following is a representative modern protocol for the synthesis of **4-Phenylazophenol**:

Materials:

- Aniline
- Concentrated Hydrochloric Acid
- Sodium Nitrite
- Phenol
- Sodium Hydroxide
- Distilled Water
- Ice

Procedure:

Part 1: Diazotization of Aniline

- In a beaker, dissolve aniline (1.23 mL) in a mixture of concentrated hydrochloric acid (8.0 mL) and distilled water (8.0 mL).[\[11\]](#)
- Cool the solution to 0-5 °C in an ice bath.
- In a separate flask, dissolve sodium nitrite (1.0 g) in distilled water (5 mL).[\[11\]](#)
- Slowly add the sodium nitrite solution to the cooled aniline solution with constant stirring, maintaining the temperature below 5 °C. This will produce the benzenediazonium salt solution.

Part 2: Azo Coupling with Phenol

- In a separate beaker, dissolve phenol (0.1 g) in a 10% sodium hydroxide solution (12 mL).[\[11\]](#)
- Cool this alkaline phenol solution to 0-5 °C in an ice bath.

- Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.
- A colored precipitate of **4-Phenylazophenol** will form.
- Continue stirring the mixture in the ice bath for approximately 30 minutes to ensure the completion of the reaction.

#### Part 3: Isolation and Purification

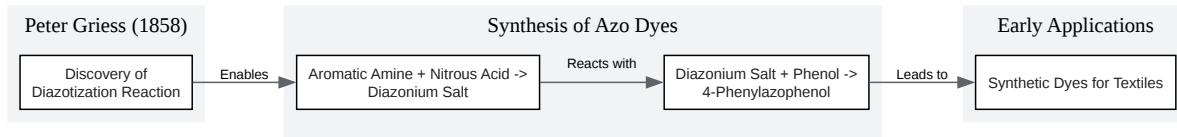
- Collect the crude **4-Phenylazophenol** by vacuum filtration.
- Wash the precipitate with cold distilled water to remove any unreacted salts.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified crystals.
- Dry the purified crystals in a desiccator.

## Applications and Use

Initially prized for its properties as a yellow dye for textiles, **4-Phenylazophenol** and other early azo dyes were instrumental in the growth of the synthetic chemical industry.<sup>[1]</sup> Its applications have since diversified:

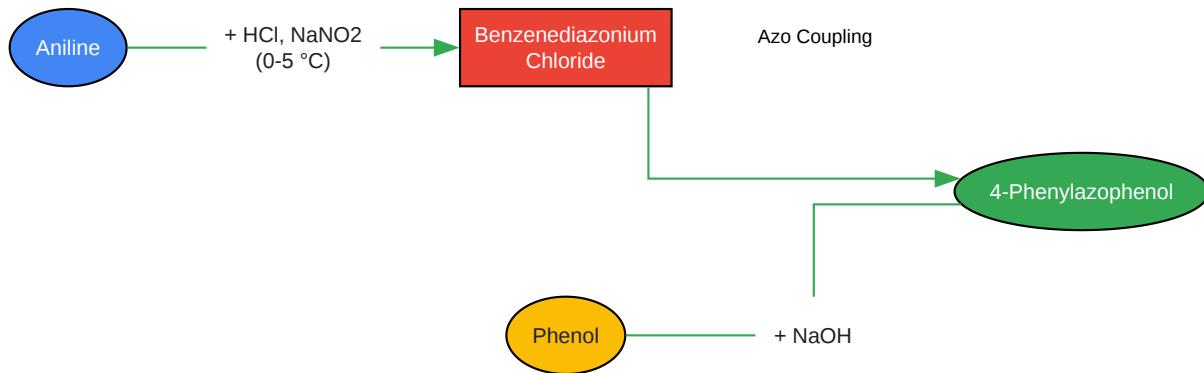
- Dyeing and Pigments: It has been used to color varnishes, greases, paraffin wax, and soaps. <sup>[5]</sup> It is also used in printing and solvent-based writing inks.<sup>[12]</sup>
- Chemical Intermediate: It serves as a precursor in the synthesis of other, more complex azo dyes and organic molecules.
- Research Applications: In modern research, **4-Phenylazophenol** has been used to study mineralization processes by certain fungi. It is also investigated for its potential antifungal properties.<sup>[13]</sup> Furthermore, its photochromic properties, where it undergoes reversible color changes upon exposure to light, make it a subject of interest in materials science for applications such as optical data storage and light-activated sensors.<sup>[14]</sup>

## Visualizations



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Caption: Logical flow from Griess's discovery to the synthesis and application of early azo dyes.



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Caption: Chemical synthesis workflow for **4-Phenylazophenol**.

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- To cite this document: BenchChem. [A Technical Guide to 4-Phenylazophenol: Historical Context, Discovery, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142808#historical-context-of-4-phenylazophenol-discovery-and-use>]

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